molecular formula C34H31N5O6 B607635 GI 181771 CAS No. 305366-98-7

GI 181771

Katalognummer: B607635
CAS-Nummer: 305366-98-7
Molekulargewicht: 605.6 g/mol
InChI-Schlüssel: CABBMMXFOOZVMS-PMERELPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von GI-181771X umfasst mehrere Schritte, darunter die Bildung einer Benzodiazepin-Grundstruktur. Die wichtigsten Schritte sind:

Industrielle Produktionsmethoden für GI-181771X würden wahrscheinlich die Optimierung dieser Syntheseschritte umfassen, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die Massenproduktion zu erreichen.

Chemische Reaktionsanalyse

GI-181771X durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Obesity Treatment

  • Clinical Trials : A notable study involving 701 obese patients assessed the efficacy of GI 181771 in promoting weight loss over a 24-week period. Despite initial hypotheses suggesting that the compound would reduce body weight through increased satiety, results indicated no significant weight loss compared to the placebo group. Gastrointestinal side effects were more prevalent among those taking this compound than those receiving placebo treatment .
  • Gastric Emptying Effects : Another study evaluated the impact of various doses of this compound on gastric emptying and postprandial symptoms. The findings revealed that the compound significantly delayed gastric emptying of solids and increased fasting gastric volumes without adversely affecting postprandial symptoms . This suggests that while this compound may influence digestive processes, its efficacy as a weight-loss agent remains inconclusive.

Cancer Therapy

  • Anticancer Properties : Research indicates that this compound may possess anticancer properties, particularly in epithelial cancers. The compound's ability to activate cholecystokinin receptors is believed to influence cellular signaling pathways related to cancer cell proliferation. However, more extensive studies are necessary to fully elucidate its therapeutic potential in oncology .

Comparative Analysis with Other Compounds

To understand the unique position of this compound within therapeutic applications, it is essential to compare it with other compounds acting on similar biological pathways:

Compound NameClassPrimary UseUnique Features
RimonabantCannabinoid antagonistObesity treatmentFirst cannabinoid receptor antagonist
LiraglutideGLP-1 receptor agonistDiabetes managementEnhances insulin secretion
PramlintideAmylin analogDiabetes managementSlows gastric emptying
ExenatideGLP-1 receptor agonistDiabetes managementMimics incretin hormone
This compound Cholecystokinin receptor agonist Obesity treatment Potential anticancer activity

Table: Summary of Clinical Trials Involving this compound

Study ReferencePopulation SizeDuration (weeks)Key Findings
70124No significant weight loss; increased gastrointestinal side effects
61N/ADelayed gastric emptying; increased fasting gastric volumes

Case Study: Impact on Gastric Function

A randomized controlled trial evaluated the effects of this compound on gastric emptying and postprandial symptoms in healthy participants. The study found that administration of a specific dose significantly delayed gastric emptying without altering postprandial symptoms like nausea or fullness . This highlights the compound's potential utility in managing digestive disorders.

Biologische Aktivität

GI 181771, also known as GI181771X, is a small molecule ligand that acts as a type 1 cholecystokinin (CCK) receptor agonist and a type 2 CCK receptor antagonist. This compound has garnered attention for its potential therapeutic applications, particularly in gastrointestinal and central nervous system disorders. This article explores the biological activity of this compound, including its mechanism of action, binding characteristics, and relevant case studies.

This compound selectively interacts with CCK receptors, which are involved in various physiological processes such as digestion, satiety, and pain modulation. The compound's dual action—agonism at CCK1 receptors and antagonism at CCK2 receptors—suggests a complex role in regulating gastrointestinal functions and potentially influencing neurobehavioral outcomes.

Binding Affinity and Activity

Research has demonstrated that this compound binds to CCK receptors with distinct affinities. The binding studies utilize radioiodinated ligands to characterize this interaction. The following table summarizes the binding affinity and biological activity of this compound:

Receptor Type Binding Affinity (Ki) Biological Activity
CCK1RLow nanomolar rangeAgonist
CCK2RHigh nanomolar rangeAntagonist

The binding affinity indicates that this compound exhibits a stronger interaction with the CCK1 receptor compared to the CCK2 receptor, aligning with its role as an agonist for the former and antagonist for the latter .

In Vitro Studies

In vitro assays have been conducted to assess the intracellular calcium mobilization induced by this compound in cells expressing wild-type CCK receptors. These studies provide insights into the compound's efficacy in stimulating receptor activity:

  • Calcium Assays : The compound effectively increased intracellular calcium levels in response to receptor activation, confirming its agonistic properties at CCK1 receptors.
  • Mutagenesis Studies : Further mutagenesis experiments indicated that specific amino acid residues within the receptor's binding pocket are crucial for the ligand's action, highlighting the importance of receptor structure in drug design .

Eigenschaften

CAS-Nummer

305366-98-7

Molekularformel

C34H31N5O6

Molekulargewicht

605.6 g/mol

IUPAC-Name

3-[[(3S)-2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid

InChI

InChI=1S/C34H31N5O6/c1-22(2)38(25-14-5-3-6-15-25)29(40)21-37-27-18-9-10-19-28(27)39(26-16-7-4-8-17-26)32(42)30(31(37)41)36-34(45)35-24-13-11-12-23(20-24)33(43)44/h3-20,22,30H,21H2,1-2H3,(H,43,44)(H2,35,36,45)/t30-/m0/s1

InChI-Schlüssel

CABBMMXFOOZVMS-PMERELPUSA-N

SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5

Isomerische SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)[C@H](C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5

Kanonische SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GI-181771X;  GI181771X;  GI 181771X;  GSKI 181771X; GSKI-181771X;  GSKI181771X.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GI 181771
Reactant of Route 2
Reactant of Route 2
GI 181771
Reactant of Route 3
GI 181771
Reactant of Route 4
GI 181771
Reactant of Route 5
GI 181771
Reactant of Route 6
Reactant of Route 6
GI 181771

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.